molecular formula C21H27N3O4S B2482573 N-(2-ethyl-6-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251710-77-6

N-(2-ethyl-6-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2482573
CAS No.: 1251710-77-6
M. Wt: 417.52
InChI Key: UJOWCQAROMWOGY-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative characterized by a 2-ethyl-6-methylphenyl group and a dihydropyridinone ring functionalized with a piperidine sulfonyl moiety. The ethyl and methyl substituents on the phenyl ring likely enhance lipophilicity, influencing membrane permeability and metabolic stability, while the piperidine sulfonyl group may contribute to target binding or solubility .

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-3-17-9-7-8-16(2)21(17)22-19(25)15-23-14-18(10-11-20(23)26)29(27,28)24-12-5-4-6-13-24/h7-11,14H,3-6,12-13,15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOWCQAROMWOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with potential pharmacological applications. Its structure includes a piperidine ring and various functional groups that contribute to its biological activity. This article provides an in-depth examination of the compound's biological properties, including its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N2O3SC_{22}H_{26}N_{2}O_{3}S with a molecular weight of approximately 453.0 g/mol. The IUPAC name is this compound, indicating its complex structure that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the piperidine and dihydropyridine moieties suggests potential interactions with neurotransmitter systems and other signaling pathways. Preliminary studies indicate that the compound may modulate pathways involved in inflammation and microbial resistance.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, derivatives similar to the target compound demonstrated significant activity against various pathogens. Key findings include:

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mL-
Staphylococcus epidermidis0.22 - 0.25 μg/mL-

These results suggest that modifications to the core structure can enhance antimicrobial efficacy, indicating that this compound may possess similar properties .

Anti-inflammatory Potential

The compound's ability to modulate inflammatory responses has also been investigated. Studies have shown that compounds with similar piperidine structures can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Study on Antimicrobial Resistance : A study published in ACS Omega evaluated a series of piperidine derivatives for their antimicrobial effectiveness. The most active derivative exhibited potent activity against resistant strains of bacteria, highlighting the importance of structural modifications in enhancing efficacy .
  • Inflammation Modulation : Research indicated that piperidine-containing compounds could reduce inflammation markers in vitro, suggesting potential therapeutic applications for chronic inflammatory conditions.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Compound Name Key Substituents Core Structure Application/Use Reference
N-(2-ethyl-6-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide 2-ethyl-6-methylphenyl, piperidine sulfonyl Acetamide + dihydropyridinone Inferred: Pharmaceutical/Agrochemical
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-... 2,6-dimethylphenoxy, tetrahydropyrimidinone Acetamide + hexanamide Pharmaceutical (stereospecific)
2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide (metazachlor) 2,6-dimethylphenyl, chloro, pyrazolylmethyl Chloroacetamide Herbicide
2-(3-(4-((1H-indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide Indazolyl, diazepane, isopropyl Phenoxyacetamide Kinase inhibitor (inferred)

Key Observations :

  • The target compound’s piperidine sulfonyl group distinguishes it from pesticidal chloroacetamides (e.g., metazachlor), which rely on chloro substituents for herbicidal activity .
  • The dihydropyridinone ring in the target compound contrasts with the tetrahydropyrimidinone or pyrimidine cores in pharmaceutical analogs (), suggesting divergent biological targets .

Functional and Application-Based Comparison

Pharmaceutical Context:

Compounds in and feature stereospecific acetamide backbones with complex heterocycles (e.g., tetrahydropyrimidinone, indazolyl pyrimidines), often targeting enzymes or receptors. The target compound’s piperidine sulfonyl group could mimic sulfonamide-containing drugs, enhancing interactions with binding pockets (e.g., kinases, proteases) . However, its lack of stereochemical complexity (compared to ’s multi-chiral center compounds) may limit selectivity in therapeutic applications .

Agrochemical Context:

Chloroacetamides like metazachlor () inhibit fatty acid elongation in weeds. The target compound’s replacement of chlorine with a piperidine sulfonyl group likely reduces environmental persistence and mammalian toxicity, aligning with modern agrochemical design trends .

Pharmacokinetic and Toxicity Profiles

While explicit data are unavailable, inferences can be drawn:

  • Metabolic Stability : The sulfonyl group could slow hepatic clearance compared to ester- or ether-linked acetamides () .
  • Toxicity: Absence of chlorine (vs. metazachlor) may reduce genotoxic risks, but piperidine sulfonyl moieties could pose idiosyncratic toxicity concerns requiring further study .

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